4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Overview
Description
The compound N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide which can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs and conjugation for a variety of chemical structures .
Synthesis Analysis
The synthesis of APMA involves the reaction of 1,3-diaminopropane with 1,3-diaminopropane dihydrogen chloride solution, followed by the addition of methacrylic anhydride and hydroquinone . Another study mentioned the use of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride (APMH) for the preparation of microgels .Chemical Reactions Analysis
The chemical reactions involving APMA were not explicitly mentioned in the sources .Scientific Research Applications
Host Plant Resistance and Defence Mechanisms
Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, closely related to the compound , have been extensively studied for their role in host plant resistance. They are known for their defense against pests, diseases, and their ability in the detoxification of herbicides. Their allelopathic effects also play a significant role in the defense of cereal crops against various threats (Niemeyer, 1988).
Synthesis and Biological Properties
The benzoxazinone skeleton, which is structurally similar to the subject compound, has been a focal point of phytochemistry research due to its various biological properties. These properties include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities. The compounds, their metabolism, detoxification mechanisms, and their degradation in crop soils and other systems have garnered significant interest for their potential agronomic utility (Macias et al., 2006).
Role in Mannich Reactions
Compounds like 3,4-dihydro-6-hydroxy-3-substituted-2H-1,3-benzoxazine hydrochlorides, which share a structural resemblance with the chemical in focus, are known for their role in Mannich reactions. These reactions involve the use of novel aminomethylating reagents and result in the formation of amine hydrochlorides along with the monooxazine hydrochlorides (Reynolds & Cossar, 1971).
Antimicrobial and Antioxidant Activities
The structural analogue 4H-3,1-benzoxazin-4-one derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, bearing a pyrazolyl moiety, have shown significant activity in screening, indicating their potential in pharmaceutical applications (Haneen et al., 2019).
Synthetic Applications and Ring Transformations
The synthesis of 4H-3,1-benzoxazin-4-ones has been reported as potent alternate substrate inhibitors of enzymes like human leukocyte elastase, indicating their significance in medicinal chemistry. The synthesis methods adapted for these compounds provide a pathway for designing chemically stable and potent inhibitors (Krantz et al., 1990).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-aminopropyl)-1,4-benzoxazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGXRVCWUDCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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